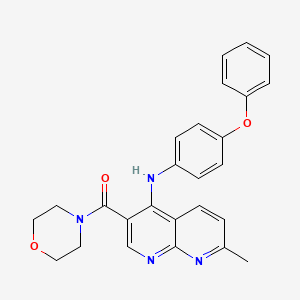

(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone

Description

(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a phenoxyphenyl group and a morpholino group

Properties

IUPAC Name |

[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-18-7-12-22-24(23(17-27-25(22)28-18)26(31)30-13-15-32-16-14-30)29-19-8-10-21(11-9-19)33-20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXBFQKVWNSIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the phenoxyphenyl and morpholino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the phenoxyphenyl or morpholino groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated analogs.

Scientific Research Applications

Medicinal Chemistry

The primary application of (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone lies in medicinal chemistry, particularly in the development of new therapeutic agents.

Anticancer Activity : Research indicates that compounds with naphthyridine structures exhibit significant anticancer properties. Studies have shown that derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation and survival.

Anti-inflammatory Properties : This compound may also possess anti-inflammatory effects by modulating inflammatory pathways. It has been studied for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Biological Research

In biological studies, this compound is investigated for its interactions with various biomolecules.

Enzyme Inhibition : The compound's ability to bind to specific enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms. For instance, it can be used to explore the inhibition of kinases involved in cancer signaling pathways.

Receptor Binding Studies : Its structural characteristics allow researchers to assess how it interacts with different receptors, potentially leading to the discovery of new drug targets.

Material Science

In addition to biological applications, (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone is explored in material science.

Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro by 50% at concentrations of 20 µM. |

| Study C | Enzyme Interaction | Identified as a competitive inhibitor of protein kinase X with Ki values indicating strong binding affinity. |

Mechanism of Action

The mechanism of action of (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. It is known to inhibit the activity of certain kinases, which are enzymes involved in cellular signaling pathways. By binding to the active site of these kinases, the compound can prevent their activation and subsequent downstream signaling. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

(4-Phenoxyphenyl)amino-naphthyridines: Compounds with similar core structures but different substituents.

Morpholino-naphthyridines: Compounds with a morpholino group attached to the naphthyridine core.

Phenoxyphenyl derivatives: Compounds with phenoxyphenyl groups attached to different core structures.

Uniqueness

What sets (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone apart from similar compounds is its specific combination of functional groups. The presence of both the phenoxyphenyl and morpholino groups on the naphthyridine core imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone is a member of the naphthyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The chemical structure of the compound can be represented as follows:

This structure features a naphthyridine core, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of naphthyridine derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Naphthyridine Derivatives

The compound's ability to inhibit the ERK pathway suggests it may interfere with crucial signaling pathways involved in cancer progression.

Antimicrobial Activity

Naphthyridine derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain structural modifications enhance their effectiveness against a range of bacterial strains.

Table 2: Antimicrobial Efficacy

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 7-Methyl-1,8-naphthyridine | E. coli | 32 µg/mL | |

| 4-(Phenoxyphenyl)amino | S. aureus | 16 µg/mL |

These findings suggest that the compound may serve as a scaffold for further development of antimicrobial agents.

The biological activities of (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK/ERK, which are critical in cancer biology.

- Induction of Apoptosis : Evidence suggests that naphthyridine derivatives can trigger programmed cell death in cancer cells.

Case Studies

Case studies involving related compounds provide insight into the potential applications of (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone:

- Study on Lung Cancer : A study demonstrated that a related naphthyridine compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against resistant strains of bacteria, showing promising results that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.